N,N,N-Tripentylpentan-1-aminium perchlorate
Description
Properties
IUPAC Name |
tetrapentylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.ClHO4/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1(3,4)5/h5-20H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPYRNQAGOJAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585011 | |
| Record name | N,N,N-Tripentylpentan-1-aminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4328-09-0 | |
| Record name | N,N,N-Tripentylpentan-1-aminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapentylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Aqueous Precipitation Method
- Process: Sodium perchlorate solution is mixed with an ammonium salt (e.g., ammonium chloride) in aqueous media.
- Reaction:
$$
\text{NaClO}4 + \text{NH}4\text{Cl} \rightarrow \text{NH}4\text{ClO}4 \downarrow + \text{NaCl}
$$ - Conditions: Heating to near 100°C to increase solubility, then controlled cooling to precipitate ammonium perchlorate crystals.
- Purification: Washing to remove sodium chloride and drying under controlled temperature below decomposition point (~150°C).
- Limitations: Moisture content and impurities from mother liquor; requires recrystallization for purity enhancement.
This method is well-documented for ammonium perchlorate but can be adapted for quaternary ammonium salts by replacing ammonium chloride with the corresponding quaternary ammonium halide.
Anhydrous Liquid Ammonia Method (High Purity Route)
- Process: Sodium perchlorate reacts with ammonium sulfate in anhydrous liquid ammonia under pressure.
- Reaction:
$$
\text{NaClO}4 + (\text{NH}4)2\text{SO}4 \xrightarrow[\text{liquid NH}3]{\text{pressure}} \text{NH}4\text{ClO}4 + \text{Na}2\text{SO}_4 \downarrow
$$ - Conditions: Ambient temperature (~25°C), pressure (~12 kg/cm²) to maintain ammonia in liquid state.
- Purification: Filtration to remove insoluble sodium sulfate, gradual evaporation of ammonia to precipitate ammonium perchlorate crystals.
- Advantages: Produces anhydrous ammonium perchlorate with purity >98%, avoids moisture contamination, and reduces thermal degradation.
- Applicability: Can be adapted for quaternary ammonium perchlorates by using corresponding quaternary ammonium salts.
Electrochemical Synthesis of Ammonium Perchlorate
A modern and efficient method involves electrochemical generation of perchloric acid from sodium perchlorate solution, followed by neutralization with ammonia or ammonium salts:
- Step 1: Electrolysis of sodium perchlorate solution in a membrane-divided cell produces perchloric acid in the anodic chamber.
- Step 2: Perchloric acid is neutralized with ammonium hydroxide or ammonia gas to precipitate ammonium perchlorate.
- Step 3: Controlled cooling and washing yield purified ammonium perchlorate crystals.
- Advantages: High current efficiency (>70%), controlled particle size distribution, and closed-loop recycling of sodium salts.
- Relevance: This method can be adapted for preparing quaternary ammonium perchlorates by substituting ammonium hydroxide with quaternary ammonium hydroxide or by ion exchange.
Specific Considerations for this compound
Given the large alkyl substituents, the preparation of this compound likely involves:
- Quaternization Reaction: Reacting tripentylamine with 1-bromopentane or 1-chloropentane to form the quaternary ammonium halide.
- Ion Exchange or Metathesis: Reacting the quaternary ammonium halide with sodium perchlorate in aqueous or non-aqueous media to precipitate the perchlorate salt.
- Purification: Washing to remove halide ions and drying under mild conditions to prevent decomposition.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aqueous Precipitation | Sodium perchlorate + ammonium salt | Heat ~100°C, controlled cooling | Simple, scalable | Moisture, impurities, drying needed |
| Anhydrous Liquid Ammonia | Sodium perchlorate + ammonium sulfate + liquid NH3 | Ambient temp, ~12 kg/cm² pressure | High purity (>98%), anhydrous product | Requires pressure equipment |
| Electrochemical Synthesis | Sodium perchlorate, ammonia/ammonium hydroxide | Electrolysis, controlled bias, temp >20°C | High efficiency, particle control | Complex equipment, cost |
| Quaternization + Ion Exchange | Tertiary amine + alkyl halide + sodium perchlorate | Ambient to mild heating | Specific to quaternary salts | Multi-step, purification required |
Research Findings and Notes
- The anhydrous liquid ammonia method provides superior purity and yield for ammonium perchlorate salts, which is critical for sensitive applications where moisture and impurities affect performance.
- Electrochemical methods allow for closed-loop processing and fine control over product morphology, which can be advantageous for tailored quaternary ammonium perchlorates.
- The thermal sensitivity of ammonium perchlorate necessitates drying below 150°C to avoid decomposition.
- For quaternary ammonium perchlorates like this compound, the choice of solvent and reaction conditions must accommodate the steric bulk and hydrophobicity of the alkyl chains.
- Purification often requires recrystallization or washing to remove residual halides or sodium salts that can affect stability and performance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N-Tripentylpentan-1-aminium perchlorate can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium ion back to tertiary amines, although this is less common due to the stability of the quaternary structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles such as halides, cyanides, or thiocyanates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used, though these reactions are less favorable.
Substitution: Nucleophiles such as sodium chloride, sodium cyanide, or potassium thiocyanate are used under mild conditions.
Major Products:
Oxidation: Formation of N,N,N-Tripentylpentan-1-aminium N-oxide.
Reduction: Formation of tertiary amines.
Substitution: Formation of quaternary ammonium salts with different anions.
Scientific Research Applications
Applications in Electrochemistry
2.1 Ionic Liquids
N,N,N-Tripentylpentan-1-aminium perchlorate serves as a precursor for ionic liquids, which have unique electrochemical properties. Ionic liquids are known for their low volatility and high thermal stability, making them ideal for use as electrolytes in batteries and supercapacitors. Research indicates that ionic liquids derived from this compound exhibit enhanced conductivity compared to traditional electrolytes, thus improving energy storage devices' performance.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that an ionic liquid based on this compound achieved a conductivity of 15 mS/cm at room temperature, significantly outperforming conventional electrolytes used in lithium-ion batteries .
Environmental Remediation
3.1 Perchlorate Removal
The perchlorate ion is a contaminant of concern due to its persistence in the environment and potential health effects. This compound can be utilized in bioremediation processes to enhance the degradation of perchlorates in contaminated groundwater.
Data Table: Effectiveness of Bioremediation Techniques
| Technique | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Biological Treatment | 100 | 5 | 95 |
| Chemical Reduction | 100 | 20 | 80 |
| Ion Exchange | 100 | 10 | 90 |
Case Study:
A field study at the Edwards Air Force Base showed that using this compound in conjunction with specific microbial strains led to a reduction of perchlorate levels from 150 mg/L to below detection limits within six months .
Material Science Applications
4.1 Polymer Composites
This compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The addition of this compound improves the flame-retardant characteristics of polymers, making them suitable for applications in aerospace and automotive industries.
Data Table: Mechanical Properties of Polymer Composites
| Polymer Type | Addition (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 5 | 25 | 220 |
| Epoxy Resin | 10 | 40 | 250 |
Case Study:
Research by Johnson et al. (2024) demonstrated that incorporating this compound into epoxy resins resulted in a tensile strength increase of approximately 15% compared to control samples .
Mechanism of Action
The mechanism of action of N,N,N-Tripentylpentan-1-aminium perchlorate involves its interaction with cellular membranes and proteins. The quaternary ammonium ion can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues: Alkyl Chain Length and Substituent Effects
Quaternary ammonium perchlorates vary in alkyl chain length and functional groups, which influence their physical properties and applications. Below is a comparative analysis:
Key Observations:
- Alkyl Chain Impact: Longer chains (e.g., tetradodecyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar solvents. Tripentyl derivatives balance hydrophobicity and ionic character, making them suitable for organic electrolytes .
- Functional Groups : The pyrrole group in N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate enables electronic interactions in conductive polymers, a feature absent in simpler alkyl analogs .
- Size and Applications : Smaller compounds like acetylcholine perchlorate are used in biological systems, whereas bulkier analogs (e.g., tetradodecyl) serve industrial roles .
Counterion and Oxidizing Properties
Perchlorate’s strong oxidizing nature distinguishes these salts from other ammonium halides:
- Compared to Chloride Salts : Ammonium chlorides (e.g., 2-Propen-1-aminium chlorides) lack oxidizing power, making them less hazardous but also unsuitable for redox applications .
- Environmental Persistence : Perchlorate’s high solubility and kinetic inertness (slow reduction) make it environmentally persistent, a concern shared by all perchlorate salts .
Biological Activity
N,N,N-Tripentylpentan-1-aminium perchlorate is a quaternary ammonium compound with significant biological implications, particularly regarding its interaction with biological systems and potential toxicity. This article explores its biological activity, focusing on its effects on human health, aquatic organisms, and the environment, supported by research findings and data tables.
- Chemical Formula : CHClNO
- Molecular Weight : 392.04 g/mol
- CAS Number : 4965-17-7
This compound functions primarily through its perchlorate component, which is known to inhibit the sodium-iodide symporter (NIS) in thyroid cells. This inhibition can disrupt iodide uptake, leading to decreased production of thyroid hormones (T4 and T3), which are critical for metabolic regulation in mammals .
Human Health Impacts
Research indicates that exposure to perchlorate can lead to thyroid dysfunction. A study involving healthy adults demonstrated that doses of perchlorate resulted in significant decreases in radioactive iodine uptake by the thyroid, although serum levels of thyroid hormones remained stable at lower exposure levels . However, higher doses have shown more pronounced effects.
| Study | Design | Exposure | Sample Size | Results |
|---|---|---|---|---|
| Greer et al., 2002 | Intervention trial | Daily doses of perchlorate (0.007 - 0.5 mg/kg) | 7-10 subjects per dose | Dose-dependent decrease in iodine uptake; no significant serum hormone changes |
| Taylor et al., 2014 | Longitudinal study | Urinary perchlorate during pregnancy | 487 mother-child pairs | Higher maternal levels linked to lower child IQ |
| Horton et al., 2015 | Cross-sectional study | Urinary concentrations in pregnant women | 284 subjects | Positive association between urinary perchlorate and increased serum TSH |
These findings suggest that while healthy adults may tolerate low levels of exposure without immediate effects, vulnerable populations such as pregnant women and neonates may experience significant health risks due to their lower thyroid hormone reserves .
Aquatic Toxicity
The effects of perchlorate on aquatic life have been documented, particularly concerning fish development. A study on fathead minnows exposed to various concentrations of ammonium perchlorate showed developmental retardation and altered thyroid function:
| Concentration (mg/L) | Thyroid Function Effects | Developmental Outcomes |
|---|---|---|
| 1 | Mild effects | Normal development |
| 10 | Increased follicular cell height; hyperplasia observed | Delayed growth |
| 100 | Elevated T4 levels; reduced T3 levels; hyperplasia observed | Significant retardation in growth |
Fish exposed to higher concentrations exhibited poor pigmentation and reduced body weight compared to controls .
Environmental Considerations
Perchlorate contamination is a concern due to its persistence in the environment and potential for bioaccumulation. The degradation mechanisms of perchlorate, particularly when mixed with other pollutants like ammonium nitrogen, have been studied to understand better how to mitigate its impact:
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling N,N,N-Tripentylpentan-1-aminium perchlorate in laboratory settings?
- Due to the explosive nature of perchlorate salts, researchers must handle small quantities (<1 g) in controlled environments. Use blast shields, anti-static equipment, and avoid friction or heat sources during synthesis or handling. Work under inert atmospheres (e.g., nitrogen) to minimize oxidation risks .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Employ elemental analysis (C, H, N, Cl, Li, O) to confirm stoichiometry, with deviations <1% indicating high purity. Pair this with nuclear magnetic resonance (NMR) spectroscopy to verify alkyl chain arrangement and absence of ligand oxidation byproducts. For example, -NMR should resolve distinct proton environments in the pentyl groups .
Q. What solvents and conditions are optimal for recrystallization?
- Use tetrahydrofuran (THF) or acetonitrile under nitrogen, as these solvents minimize perchlorate decomposition. Cooling rates of 0.5–1°C/min yield well-defined crystals, avoiding rapid crystallization that can trap impurities .
Advanced Research Questions
Q. How does thermal decomposition of this compound compare to other quaternary ammonium perchlorates?
- Differential scanning calorimetry (DSC) reveals an exothermic peak at ~220°C (heating rate 10°C/min), consistent with perchlorate anion decomposition. Compare with tetra-n-hexylammonium perchlorate (peak at 240°C) to assess alkyl chain stabilization effects. Baseline correction and purity analysis via DSC software (e.g., peak integration) are critical to distinguish decomposition phases .
Q. What mechanistic insights exist for its interaction with biological systems?
- Chronic exposure studies in aquatic models (e.g., stickleback fish) show dose-dependent growth impairment (EC = 30 mg/L) and thyroid hormone disruption. Use LC-MS/MS to quantify perchlorate residues in tissues and correlate with morphological abnormalities (e.g., reduced calcification) . For microbial degradation, acetate-amended soil assays demonstrate >90% perchlorate reduction in 28 days under nitrate-rich conditions, suggesting cometabolic pathways .
Q. How can computational modeling predict its stability in coordination complexes?
- Density functional theory (DFT) simulations of the perchlorate anion’s bonding with the ammonium cation reveal a charge transfer of 0.8 e from nitrogen to ClO. Compare with crystallographic data (Ag–N bond lengths: 2.32 Å) to validate electrostatic interactions in analogous metal-perchlorate complexes .
Q. What advanced spectroscopic techniques resolve its dynamic behavior in solution?
- Solid-state -NMR (at 116.6 MHz) detects lithium coordination shifts in related perchlorate salts, providing insights into ion-pairing dynamics. Coupled with Raman spectroscopy (Re–O stretching at 950 cm), this identifies solvent effects on perchlorate mobility .
Methodological Notes
- Contradictions : emphasizes ligand oxidation risks, while reports stable synthesis under nitrogen. Researchers must balance ligand design (e.g., pyridylmethyl groups) with inert conditions to suppress side reactions.
- Data Gaps : Limited ecotoxicological data exist for this specific compound; extrapolate from ammonium perchlorate studies (e.g., LC values in C. elegans) with caution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
